molecular formula C19H18N4O3 B14982509 [3-(1H-benzimidazol-2-yl)piperidin-1-yl](3-nitrophenyl)methanone

[3-(1H-benzimidazol-2-yl)piperidin-1-yl](3-nitrophenyl)methanone

Cat. No.: B14982509
M. Wt: 350.4 g/mol
InChI Key: UWOQZSDTKKKCPI-UHFFFAOYSA-N
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Description

2-[1-(3-NITROBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a piperidine ring, a nitrobenzoyl group, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-NITROBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-NITROBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

    Condensation: The benzimidazole moiety can participate in condensation reactions to form larger heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Condensation: Carboxylic acids or their derivatives, often under acidic or basic conditions.

Major Products

    Reduction of Nitro Group: Formation of 2-[1-(3-AMINOBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE.

    Substitution Reactions: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

2-[1-(3-NITROBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[1-(3-NITROBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the piperidine and benzimidazole moieties can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl Benzimidazole: Shares the benzimidazole moiety but lacks the piperidine and nitrobenzoyl groups.

    Piperidine Benzimidazolone: Contains the piperidine ring and benzimidazole moiety but differs in the functional groups attached.

Uniqueness

2-[1-(3-NITROBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C19H18N4O3/c24-19(13-5-3-7-15(11-13)23(25)26)22-10-4-6-14(12-22)18-20-16-8-1-2-9-17(16)21-18/h1-3,5,7-9,11,14H,4,6,10,12H2,(H,20,21)

InChI Key

UWOQZSDTKKKCPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4N3

Origin of Product

United States

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